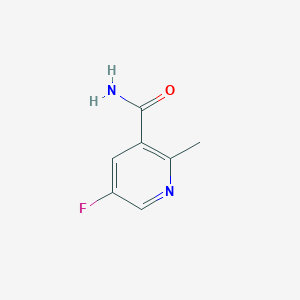

5-Fluoro-2-methylpyridine-3-carboxamide

Description

5-Fluoro-2-methylpyridine-3-carboxamide is a fluorinated pyridine derivative characterized by a methyl group at the 2-position and a carboxamide functional group at the 3-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and material science due to the synergistic effects of fluorine substitution (enhancing metabolic stability and lipophilicity) and the carboxamide group (providing hydrogen-bonding capabilities for target interactions) .

Properties

Molecular Formula |

C7H7FN2O |

|---|---|

Molecular Weight |

154.14 g/mol |

IUPAC Name |

5-fluoro-2-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C7H7FN2O/c1-4-6(7(9)11)2-5(8)3-10-4/h2-3H,1H3,(H2,9,11) |

InChI Key |

NXCXSSVDBNKGPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)F)C(=O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of 5-Fluoro-2-methylpyridine-3-carboxamide generally follows these key steps:

- Introduction of fluorine at the 5-position on the pyridine ring.

- Installation or retention of the methyl group at the 2-position.

- Functionalization of the 3-position with a carboxamide group, typically via conversion from carboxylic acid or aldehyde precursors.

- Reduction or amination steps to achieve the amide functionality.

Fluorination and Halogenation

A patented method describes the preparation of fluoropyridine derivatives via bromination followed by fluorination using an improved Blaz-Schiemann reaction, starting from aminopyridine compounds. For example, 2-hydroxyl-5-nitro-6-picoline is brominated with tribromo oxygen phosphorus in acetonitrile at 110–130°C, followed by fluorination to yield 2-bromo-6-methyl-5-nitropyridine with a 92.8% yield. Subsequent catalytic hydrogenation with Raney nickel converts the nitro group to an amino group, affording 2-bromo-5-amino-6-picoline in 90% yield.

This approach can be adapted for fluorination at the 5-position, with the methyl group at the 2-position already in place.

Amidation via Acid Chloride Intermediates

Amidation of pyridine carboxylic acids is commonly achieved through conversion to acid chlorides using thionyl chloride under reflux conditions (100–110°C) in dry toluene, followed by reaction with amines in the presence of potassium carbonate in acetone at low temperatures (0–5°C). This method has been demonstrated for pyridine-3-carboxylic acid derivatives and related heterocycles, yielding carboxamide products after overnight stirring.

Reduction and Amination Steps

Hydrogenation using Raney nickel under hydrogen pressure (e.g., 40 psi) is an effective method for reducing nitro groups to amines on pyridine rings. The use of hydrazine hydrate as a hydrogen source has also been reported to enhance reduction efficiency. Amidation can be performed either before or after reduction depending on the synthetic route.

Oxidation and Functional Group Transformation

Oxidation of pyridine methanol derivatives to aldehydes or carboxylic acids is achieved using manganese(IV) oxide in ethyl acetate at room temperature, yielding intermediate aldehydes or acids suitable for further amidation.

Representative Synthetic Route for this compound

Based on the literature, a plausible synthetic sequence is as follows:

Detailed Reaction Conditions and Notes

Bromination and Fluorination

- Tribromo oxygen phosphorus is used as a brominating agent.

- Reaction temperature is carefully controlled between 110–130°C.

- Quenching involves ice-water and neutralization with saturated sodium bicarbonate.

- Extraction with dichloromethane and drying over anhydrous sodium sulfate ensures product purity.

Catalytic Hydrogenation

Acid Chloride Formation and Amidation

- Thionyl chloride reflux in dry toluene for 4–6 hours produces acid chloride intermediates.

- Potassium carbonate in dry acetone neutralizes the amine during amidation.

- Reaction mixture is cooled in an ice bath during amine addition.

- Stirring overnight ensures complete amidation.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Bromination + Fluorination (Patent CN102898358A) | Tribromo oxygen phosphorus, Raney Ni, H2 | 110–130°C bromination; 40 psi H2, rt hydrogenation | 90–93 | High yield; scalable | Requires handling of brominating agents and hydrogen gas |

| Acid Chloride Amidation (Literature) | Thionyl chloride, potassium carbonate, amines | Reflux 100–110°C; ice bath addition; overnight stirring | Variable, typically high | Straightforward amidation; versatile | Use of corrosive SOCl2; moisture sensitive |

| Oxidation with MnO2 + Amidation | Manganese(IV) oxide, ethyl acetate | Room temperature overnight oxidation | ~57 (oxidation step) | Mild oxidation conditions | Moderate yield; multi-step |

Research Findings and Perspectives

- The fluorination step is critical and can be achieved via nucleophilic aromatic substitution or diazonium salt fluorination (Blaz-Schiemann reaction), with the latter providing high regioselectivity for the 5-position.

- Amidation via acid chloride intermediates is a reliable method for introducing the carboxamide group, with good yields and broad applicability to various amines.

- Catalytic hydrogenation using Raney nickel is effective for nitro group reduction, but care must be taken to avoid over-reduction or side reactions.

- Alternative oxidation methods (e.g., MnO2) provide access to aldehyde or acid intermediates for subsequent amidation, though yields may be moderate.

- The choice of synthetic route depends on available starting materials, scale, and desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylpyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 5-Fluoro-2-methylpyridine-3-carboxylic acid.

Reduction: 5-Fluoro-2-methylpyridine-3-amine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-methylpyridine-3-carboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of fluorine-18.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable compound for drug development .

Comparison with Similar Compounds

5-Fluoronicotinic Acid (5-Fluoropyridine-3-carboxylic Acid)

- Structure : Fluorine at the 5-position and a carboxylic acid at the 3-position.

- Key Differences : The absence of a methyl group at the 2-position and the replacement of the carboxamide with a carboxylic acid.

- Implications : Carboxylic acids generally exhibit higher polarity and lower cell permeability compared to carboxamides, making them less favorable for blood-brain barrier penetration but more suitable for ionic interactions in enzyme active sites .

5-Fluoropicolinic Acid (5-Fluoropyridine-2-carboxylic Acid)

- Structure : Fluorine at the 5-position and a carboxylic acid at the 2-position.

5-Bromo-3-fluoro-6-methoxypyridine-2-carboxamide

- Structure : Bromine at the 5-position, fluorine at the 3-position, methoxy at the 6-position, and carboxamide at the 2-position.

- These modifications may enhance interactions with hydrophobic pockets in proteins or alter metabolic pathways compared to the simpler 5-fluoro-2-methyl derivative .

Heterocyclic Modifications

Thieno[2,3-b]pyridine-2-carboxamide Derivatives

- Example: 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxamide.

- Key Differences: Replacement of the pyridine ring with a thieno-pyridine fused system introduces sulfur, which can influence redox properties and π-stacking interactions. The additional chlorine and methoxy substituents may confer enhanced selectivity for kinase targets or cytochrome P450 enzymes .

Structural and Functional Comparison Table

| Compound Name | Substituents (Position) | Functional Groups | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|---|

| This compound | F (5), CH₃ (2) | Carboxamide (3) | ~154.13 (estimated) | Kinase inhibitors, agrochemicals |

| 5-Fluoronicotinic acid | F (5) | Carboxylic acid (3) | 141.10 | Metal chelators, enzyme inhibitors |

| 5-Bromo-3-fluoro-6-methoxypyridine-2-carboxamide | Br (5), F (3), OCH₃ (6) | Carboxamide (2) | 249.04 | Antibacterial agents, CNS drugs |

| Thieno[2,3-b]pyridine-2-carboxamide | Cl (5), CH₃ (4), OCH₃ (6) | Carboxamide (2), NH₂ (3) | ~329.79 (estimated) | Anticancer agents, antivirals |

Research Findings and Implications

- Fluorine Substitution: Fluorine at the 5-position (as in this compound) is a common strategy to block metabolic oxidation at this site, improving pharmacokinetic profiles compared to non-fluorinated analogs .

- Carboxamide vs. Carboxylic Acid : Carboxamides exhibit better membrane permeability than carboxylic acids, making them preferable for orally bioavailable drugs. However, carboxylic acids may offer stronger target binding in polar environments .

- Steric and Electronic Effects : The methyl group at the 2-position in this compound may shield the carboxamide from enzymatic degradation, while bromine or methoxy groups in analogs like 5-bromo-3-fluoro-6-methoxypyridine-2-carboxamide could modulate target selectivity .

Biological Activity

5-Fluoro-2-methylpyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article delves into its biological activity, synthesis, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1952314-38-3 |

| Molecular Formula | C7H7FN2O |

| Molecular Weight | 154.14 g/mol |

| Purity | ≥95% |

The compound's structure includes a fluorine atom, which enhances its binding affinity to biological targets, influencing its pharmacological properties.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It acts primarily as an enzyme inhibitor , modulating various biological pathways. The presence of fluorine in its structure is known to significantly alter the compound's reactivity and biological activity, making it a potent modulator in biochemical processes.

Biological Activity

Research has shown that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Binding : It can act as a ligand for certain receptors, impacting signaling pathways involved in cellular responses.

- Antimicrobial Properties : Preliminary studies suggest potential activity against certain microbial strains, although further research is needed to confirm these findings.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the activity of a target enzyme involved in cancer metabolism, leading to reduced cell proliferation in vitro.

- Receptor Interaction Studies : Research indicated that this compound binds selectively to certain receptors, influencing downstream signaling pathways associated with inflammation and pain modulation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Methylpyridine-3-carboxamide | Lacks fluorine; lower binding affinity | Weaker enzyme inhibition |

| 5-Chloro-2-methylpyridine-3-carboxamide | Chlorine instead of fluorine; altered reactivity | Different pharmacological profile |

| 5-Bromo-2-methylpyridine-3-carboxamide | Bromine substitution affects solubility | Varies in antimicrobial efficacy |

The presence of fluorine in this compound significantly enhances its biological activity compared to other halogenated derivatives.

Q & A

Q. What are the common synthetic routes for 5-Fluoro-2-methylpyridine-3-carboxamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: Methyl 2-fluoro-5-methylpyridine-3-carboxylate (a key intermediate) is synthesized via esterification of the corresponding carboxylic acid .

- Step 2: Conversion to the carboxamide is achieved using ammonia or amine sources under controlled pH and temperature (e.g., 50–80°C in ethanol/water) .

Characterization: - HPLC: Purity assessment (≥95% in most protocols) .

- NMR/LC-MS: Confirmation of fluorinated pyridine backbone and carboxamide group (e.g., ¹⁹F NMR for fluorine environment; m/z matching molecular ion) .

Q. How can solubility and stability of this compound be optimized for biological assays?

Methodological Answer:

- Solubility: Use polar aprotic solvents (e.g., DMSO) for stock solutions, with concentration ≤10 mM to avoid precipitation .

- Stability: Store lyophilized compounds at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the carboxamide group .

Q. What analytical techniques are critical for distinguishing structural isomers of fluorinated pyridine derivatives?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Differentiates isomers via exact mass (e.g., distinguishing 5-fluoro vs. 3-fluoro substituents) .

- X-ray Crystallography: Resolves ambiguity in substituent positioning (e.g., methyl vs. fluorine orientation) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in fluorinated pyridine carboxamide synthesis?

Methodological Answer:

Q. How can contradictory bioactivity data for this compound derivatives be resolved?

Methodological Answer:

Q. Table 1: Substituent Impact on Bioactivity

| Substituent | IC₅₀ (nM) | LogP | Reference |

|---|---|---|---|

| 2-CH₃ | 120 ± 15 | 1.8 | |

| 2-CF₃ | 45 ± 5 | 2.3 |

Q. What computational methods are effective in predicting pharmacokinetic properties of fluorinated carboxamides?

Methodological Answer:

Q. How can reaction scalability challenges be addressed for multi-step syntheses?

Methodological Answer:

- Process Intensification: Implement flow chemistry for hazardous steps (e.g., fluorination) to improve safety and yield .

- Quality Control: Use inline PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .

Key Research Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.